REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Cl:12].[ClH:13].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>O.CC(O)=O.[Cu]Cl>[Cl:12][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[S:18]([Cl:13])(=[O:20])=[O:19])[C:6]([O:8][CH3:9])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)Cl
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
copper (I) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice/MeOH bath
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 5° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the solids washed with water
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature below 10° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted into DCM (600 ml)
|
Type
|
WASH
|
Details
|
washed with water (600 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in DCM
|
Type
|
WASH
|
Details
|
washed with saturated sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-15% ethyl acetate
|
Type
|
CUSTOM
|
Details
|
hexane then triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CC1S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 73.6 mmol | |
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |